3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride - 37437-03-9

3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride

Catalog Number: EVT-513170
CAS Number: 37437-03-9
Molecular Formula: C6H9Cl2N5
Molecular Weight: 222.07
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reaction of pyridine-2,3-diamine with aldehydes or carboxylic acids: This method often employs catalysts like chlorotrimethylsilane [] or proceeds under phase-transfer catalysis conditions [].
  • Reaction of 5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile: This approach allows for the introduction of various substituents on the imidazole ring and can lead to different products depending on the reaction conditions [, ].
  • Multi-step synthesis from simpler starting materials: An example involves the conversion of propionitrile to an imidate hydrochloride, followed by reaction with aminoacetonitrile to yield the desired imidazo[4,5-b]pyridine derivative [].
Molecular Structure Analysis
  • Substituents on the imidazole and pyridine rings can significantly impact their biological activity and pharmacological profile [, ].
  • Hirshfeld surface analysis can be used to understand the intermolecular interactions responsible for the stabilization of these molecules [].
Mechanism of Action
  • Angiotensin II Receptor Antagonism: Certain derivatives, such as L-158,809, act as potent and selective antagonists of the AT1 subtype of angiotensin II receptors, blocking the effects of angiotensin II and leading to antihypertensive effects [, ].
  • Adenosine Receptor Modulation: Some derivatives demonstrate agonist or antagonist activity at different adenosine receptor subtypes, influencing various physiological processes like platelet aggregation and cyclic AMP accumulation [].
  • Inhibition of Dihydrofolate Reductase (DHFR): Molecular docking studies suggest that some imidazo[4,5-b]pyridine analogs can interact with the active site of DHFR, potentially inhibiting its enzymatic activity and exhibiting antibacterial effects [].
Physical and Chemical Properties Analysis
  • HOMO-LUMO Energy Gap: Density functional theory (DFT) calculations can provide insights into the electronic properties and reactivity of these molecules, with the HOMO-LUMO gap reflecting their stability and potential for charge transfer [].
Applications
  • Medicinal Chemistry: Imidazo[4,5-b]pyridines are promising scaffolds for developing novel drugs targeting various diseases like hypertension [], HIV [], and bacterial infections [].

6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (1)

  • Compound Description: This compound serves as a crucial starting material for synthesizing a series of halogenated derivatives (compounds 2-8) through phase transfer catalysis. []
  • Relevance: This compound shares the core structure of 3H-imidazo[4,5-b]pyridine with the target compound. The presence of a bromine substituent at the 6-position and a phenyl group at the 2-position distinguishes it from 3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride. []

Halogenated Derivatives of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (2-8)

  • Compound Description: These compounds are regioisomers resulting from the reaction of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (1) with various halogenated derivatives under phase transfer catalysis conditions. Notably, compounds 2 and 4 exhibited promising in vitro antibacterial activity against both Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria. []
  • Relevance: These compounds belong to the same imidazo[4,5-b]pyridine family as 3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride. They differ in the specific halogen substituents and their positions on the core structure. []
  • Compound Description: These compounds are formed by the alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (1) with ethyl bromoacetate. They represent three distinct regioisomers resulting from alkylation at different nitrogen atoms within the imidazo[4,5-b]pyridine core. Molecular docking studies revealed their potential to interact with dihydrofolate reductase (DHFR) active sites. []
  • Relevance: These alkylated regioisomers are structurally related to 3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride through their shared imidazo[4,5-b]pyridine core structure. []

1-Aryl-5-amino-4-(cyanoformimidoyl)imidazoles (2)

  • Compound Description: These compounds serve as crucial precursors in the synthesis of various substituted imidazo[4,5-b]pyridines. They are reacted with malononitrile under different reaction conditions to yield different products. []
  • Relevance: While structurally distinct from the final 3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride, these imidazoles are essential intermediates in its synthesis, highlighting the stepwise structural modifications involved. []

3-Aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines (5)

  • Compound Description: These compounds are synthesized through the reaction of 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles (2) with malononitrile in the presence of DBU. []
  • Relevance: These compounds are structurally similar to 3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride, sharing the 3H-imidazo[4,5-b]pyridine core and the 5,7-diamino substitution. []

3-Aryl-5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridines (3)

  • Compound Description: These compounds are products of the reaction between 1-Aryl-5-amino-4-(cyanoformimidoyl)imidazoles (2) and malononitrile in the absence of DBU. []
  • Relevance: These compounds share the 3H-imidazo[4,5-b]pyridine core with 3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride but differ in their substitution pattern with amino and cyano groups. []

5-Amino-1-aryl-4-(1-amino-2,2-dicyanovinyl)imidazole (4)

  • Compound Description: This compound is an isolated intermediate in the reaction of 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles (2) with malononitrile in the presence of DBU. Its structure was confirmed through spectroscopic methods and subsequent reactions. []
  • Relevance: This compound represents an intermediate stage in the synthesis pathway of 3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride, illustrating the structural evolution towards the final product. []

2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine (3)

  • Compound Description: This compound is a key intermediate in the synthesis of several potent angiotensin II receptor antagonists. Two different synthetic routes for its production were explored and optimized for industrial-scale production. []

5-amino-3-(substituted benzyl)-6,7-dicyano-3H-imidazo[4,5-b]pyridines (5)

  • Compound Description: These compounds are synthesized by reacting 1-alkyl aryl-5-amino-4-(cyanoformimidoyl)imidazoles (4) with malononitrile in the absence of a base. []
  • Relevance: These compounds belong to the same 3H-imidazo[4,5-b]pyridine class as 3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride. The presence of a substituted benzyl group at the 3-position and dicyano groups at the 6,7-positions differentiates them. []

6,8-diamino-3-(4-substituted benzyl)-3H-imidazo[4,5-b]-1,8-naphthyridine-7,9-dicarbonitrile (6)

  • Compound Description: These compounds are formed by reacting 1-alkyl aryl-5-amino-4-(cyanoformimidoyl)imidazoles (4) with 2-amino-1,1,3-propenetricarbonitrile in the absence of a base. []
  • Relevance: Though structurally distinct from 3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride, these compounds are synthesized from a similar starting material (4) and share a similar fused heterocyclic framework. This highlights the diverse chemical space accessible through modifications of the imidazole precursor. []

5,7-diamino-3-(4-alkyl aryl)-3H-imidazo[4,5-b]pyridine-6-carbonitrile (8)

  • Compound Description: This compound is synthesized from the reaction of 1-alkyl aryl-5-amino-4-(cyanoformimidoyl)imidazoles (4) with malononitrile in the presence of DBU. []
  • Relevance: This compound exhibits significant structural similarity to 3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride, sharing the core 3H-imidazo[4,5-b]pyridine scaffold and the 5,7-diamino substitution. The presence of a 4-alkyl aryl group at the 3-position and a cyano group at the 6-position distinguishes it from the target compound. []

6,8,9-triamino-3-(4-substitutedbenzyl)-3H-imidazo[4,5-b]-1,8-naphthyridine-7-carbonitrile (10)

  • Compound Description: This compound is synthesized by reacting 1-alkyl aryl-5-amino-4-(cyanoformimidoyl)imidazoles (4) with 2-amino-1,1,3-propenetricarbonitrile in the presence of DBU. []
  • Relevance: While structurally distinct from 3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride, this compound demonstrates the diverse range of fused heterocycles accessible through reactions of the common imidazole starting material (4). []

5-Amino-1-alkyl aryl-4-(1-amino-2,2-dicyanovinyl)imidazole (7)

  • Compound Description: This compound is an isolated intermediate formed during the reaction of 1-alkyl aryl-5-amino-4-(cyanoformimidoyl)imidazoles (4) with malononitrile in the presence of DBU. Upon heating in ethanol/triethylamine, it undergoes intramolecular cyclization to form compound (8). []
  • Relevance: This compound is a key intermediate in the synthesis pathway of various substituted 3H-imidazo[4,5-b]pyridines, including a compound structurally similar to 3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride. []

L-158,809 (5,7-dimethyl-2-ethyl-3-[[2'-(1H-tetrazol-5yl)[1,1']-biphenyl-4-yl]-methyl]-3H-imidazo[4,5-b]pyridine)

  • Compound Description: L-158,809 is a highly potent and selective angiotensin II receptor antagonist. It exhibits strong inhibitory effects on angiotensin II-induced pressor responses, aldosterone release, and has antihypertensive effects in animal models. [, ]

N6-Cycloalkyl Derivatives of 1-Deazaadenine Nucleosides

  • Compound Description: This series of compounds features a 1-deazaadenine core with various N6-cycloalkyl substituents and different sugar moieties (ribose, 2'-deoxyribose, 2',3'-dideoxyribose). Notably, these derivatives exhibited moderate to good anti-HIV-1 activity. []
  • Relevance: These compounds belong to the broader class of imidazo[4,5-b]pyridines, similar to 3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride. They illustrate the potential for diverse biological activities within this chemical class, ranging from antiviral to adenosine receptor modulating properties. []

N-Substituted Indoles and Dihydroindoles

  • Compound Description: This diverse group of compounds includes N-acylated and N-alkylated derivatives of both indoles and dihydroindoles. Notably, some compounds within this series exhibited potent antagonistic activity against the angiotensin II type 1 (AT1) receptor. []
  • Relevance: While structurally distinct from 3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride, these indole and dihydroindole derivatives highlight an alternative chemical scaffold explored for its interaction with the renin-angiotensin system, offering potential alternatives to imidazo[4,5-b]pyridine-based antagonists. []

2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives

  • Compound Description: These derivatives were synthesized from diethyl phthalate, anilines, and pyridine-2,3-diamine using glycerol as a green solvent. []
  • Relevance: These compounds share the core 3H-imidazo[4,5-b]pyridine structure with 3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride. They are further functionalized at the 2-position with a benzamide moiety, highlighting the versatility of the imidazo[4,5-b]pyridine scaffold for further derivatization. []

Properties

CAS Number

37437-03-9

Product Name

3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride

IUPAC Name

1H-imidazo[4,5-b]pyridine-5,7-diamine;dihydrochloride

Molecular Formula

C6H9Cl2N5

Molecular Weight

222.07

InChI

InChI=1S/C6H7N5.2ClH/c7-3-1-4(8)11-6-5(3)9-2-10-6;;/h1-2H,(H5,7,8,9,10,11);2*1H

InChI Key

ZKKPTVHKTDFRST-UHFFFAOYSA-N

SMILES

C1=C(C2=C(N=CN2)N=C1N)N.Cl.Cl

Canonical SMILES

C1=C(C2=C(N=CN2)N=C1N)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.